Diethoxymethylsilane

Catalog No.
S800751
CAS No.
2031-62-1
M.F
C5H13O2Si
M. Wt
133.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethoxymethylsilane

CAS Number

2031-62-1

Product Name

Diethoxymethylsilane

Molecular Formula

C5H13O2Si

Molecular Weight

133.24 g/mol

InChI

InChI=1S/C5H13O2Si/c1-4-6-8(3)7-5-2/h4-5H2,1-3H3

InChI Key

GAURFLBIDLSLQU-UHFFFAOYSA-N

SMILES

CCO[Si](C)OCC

Synonyms

DIETHOXYMETHYLSILANE;METHYLDIETHOXYSILANE;diethoxymethyl-silan;Silane, diethoxymethyl-;Diethoxymethylsilane [Hydrosilylating Reagent];Diethoxymethylsilane. Methylhydrogendiethoxysilane.;Methyldiethoxysilane,97%;DiethoxyMethylsilane [Hydrosilylating R

Canonical SMILES

CCO[Si](C)OCC

Precursor for Silica-Based Materials:

Methyldiethoxysilane (CH3Si(OC2H5)2) is a versatile precursor for various silica-based materials used in scientific research due to its ability to undergo hydrolysis and condensation reactions under controlled conditions. These reactions lead to the formation of siloxane (Si-O-Si) bonds, creating a network structure with unique properties depending on the processing methods.

  • Sol-Gel Synthesis

    Methyldiethoxysilane is a common starting material for the sol-gel process, a wet-chemical technique used to synthesize various silica-based materials like nanoparticles, thin films, and porous gels. By controlling factors like solvent, pH, and temperature, researchers can tailor the size, morphology, and porosity of these materials, making them suitable for applications in catalysis, drug delivery, and photonics [, ].

  • Chemical Vapor Deposition (CVD)

    Methyldiethoxysilane can be used as a precursor in CVD for depositing thin films of silicon dioxide (SiO2) on various surfaces. This technique allows for precise control over film thickness and uniformity, critical for research in microelectronics, microfluidics, and optical devices [].

Surface Modification:

Methyldiethoxysilane acts as a coupling agent in surface modification, enhancing the compatibility between inorganic and organic materials. Its bifunctional nature, with a methyl group (CH3) and ethoxy groups (OC2H5), allows it to bind to both organic and inorganic surfaces. This property finds applications in:

  • Functionalization of Nanoparticles

    Methyldiethoxysilane can be used to attach functional groups like amine, thiol, or epoxy groups onto the surface of nanoparticles. This modification allows researchers to control the surface properties of nanoparticles, enabling their use in targeted drug delivery, bioimaging, and environmental remediation [].

  • Adhesion Promotion

    In composite materials, methyldiethoxysilane can improve adhesion between different components by creating a chemical bridge between the organic phase and the inorganic phase, leading to stronger and more durable materials [].

Research in Other Areas:

Beyond the mentioned applications, methyldiethoxysilane is also being explored in other research areas, including:

  • Development of new catalysts

    Researchers are investigating the use of methyldiethoxysilane as a precursor for the synthesis of mesoporous silica catalysts with tailored pore structures and functionalities for various chemical reactions.

  • Preparation of biocompatible materials

    By modifying its surface with biocompatible molecules like polyethylene glycol (PEG), researchers are exploring the use of methyldiethoxysilane for the development of biocompatible materials for drug delivery and tissue engineering applications.

Origin and Significance

Methyldiethoxysilane is a synthetic compound, not readily found in nature. It holds significance in scientific research due to its role as a precursor for various silicon-containing materials. Researchers utilize it in the synthesis of:

  • Silicones: These versatile polymers find applications in sealants, adhesives, lubricants, and medical implants [].
  • Zeolites: These porous materials have applications in catalysis, adsorption, and ion exchange [].
  • Silicon-based coatings: Methyldiethoxysilane can be used to deposit thin films of silicon dioxide (SiO2) on various surfaces [].

Molecular Structure Analysis

Methyldiethoxysilane has a tetrahedral structure with a central silicon (Si) atom bonded to three ethoxy (OC2H5) groups and a single methyl (CH3) group. The Si-O bond lengths are approximately 1.6 angstroms, and the C-Si bond length is around 1.8 angstroms []. The molecule exhibits polarity due to the difference in electronegativity between silicon and oxygen.


Chemical Reactions Analysis

Synthesis

Methyldiethoxysilane can be synthesized through the reaction of methylchlorosilane (CH3SiCl3) with ethanol (C2H5OH) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) [].

CH3SiCl3 + 2 C2H5OH + AlCl3 -> CH3Si(OC2H5)2 + 3 HCl + AlCl3 (excess)

Hydrolysis and Condensation

Methyldiethoxysilane readily undergoes hydrolysis in the presence of moisture, reacting with water (H2O) to form ethanol (C2H5OH) and silanol (Si-OH) groups. These silanol groups can further condense to form siloxane (Si-O-Si) linkages, leading to the formation of polymeric structures [].

CH3Si(OC2H5)2 + H2O -> CH3Si(OH)(OC2H5) + C2H5OH2[CH3Si(OH)(OC2H5)] -> CH3Si(OH)2OSi(CH3)(OC2H5) + C2H5OH (condensation)

Other Reactions

Methyldiethoxysilane can participate in various other reactions depending on the desired application. These may include:

  • Hydrosilylation: Reaction with alkenes (C=C) to form silicon-carbon bonds [].
  • Silylation: Reaction with organic molecules to introduce a silicon-containing functional group.

Physical and Chemical Properties

  • Melting Point: -75 °C []
  • Boiling Point: 126 °C []
  • Density: 0.86 g/cm³ []
  • Solubility: Miscible with organic solvents like ethanol and toluene, slightly soluble in water []
  • Stability: Hydrolyzes readily in moist air []

Methyldiethoxysilane itself does not have a well-defined mechanism of action in biological systems. However, its hydrolysis and condensation reactions are crucial for the formation of silicon-based materials with specific functionalities. For instance, in the synthesis of zeolites, the controlled hydrolysis and condensation of methyldiethoxysilane lead to the formation of a well-defined porous structure [].

Methyldiethoxysilane is a flammable liquid with a low flash point (around 17 °C) []. It can also react exothermically with water, releasing flammable ethanol and heat. Inhalation of its vapors can cause irritation to the respiratory system.

  • Safety Data Sheet (SDS): It is crucial to consult the Safety Data Sheet (SDS) for methyldiethoxysilane before handling it in a laboratory setting. The SDS provides detailed information on its hazards, handling precautions, first-aid measures, and disposal guidelines.

  • Hydrolysis: It readily hydrolyzes in the presence of water, leading to the formation of silanol and ethanol. This reaction is crucial for applications in silicate chemistry and materials science.
  • Condensation Reactions: The hydrolyzed product can further undergo condensation reactions to form siloxane networks, which are valuable in creating silicone materials .
  • Reduction Reactions: Diethoxymethylsilane has been employed as a reducing agent in organic synthesis, particularly in the conversion of amides to amines .

Several methods exist for synthesizing diethoxymethylsilane:

  • Direct Synthesis: It can be synthesized through the reaction of methyltrichlorosilane with ethanol, followed by hydrolysis .
  • Catalytic Methods: Recent literature indicates that copper-catalyzed reactions can facilitate the formation of chiral compounds using diethoxymethylsilane as a reagent .
  • Hydrolytic Polycondensation: This method involves the controlled hydrolysis of diethoxymethylsilane under pressure, allowing for the formation of silicate materials without organic solvents .

Unique FeaturesDimethoxymethylsilaneC5_5H12_{12}O2_2SiOrganic synthesisLess reactive than diethoxymethylsilaneTrimethylsilaneC3_3H12_{12}SiSilicone productionLacks ethoxy groupsDiethylsilaneC4_4H10_{10}SiReducing agentSimilar reactivity but different alkyl groupsPhenyltrimethoxysilaneC9_9H12_{12}O3_3SiCoatings and adhesivesContains phenyl group enhancing stability

Diethoxymethylsilane's unique combination of ethoxy groups and a methyl group allows it to participate effectively in both reduction and condensation reactions, distinguishing it from similar compounds that may not exhibit such versatility.

Interaction studies involving diethoxymethylsilane primarily focus on its reactivity with other chemical species. For instance, it has been shown to effectively reduce phosphine oxides to phosphines under specific conditions, highlighting its utility in synthetic organic chemistry . Additionally, its interactions during hydrolysis lead to complex behaviors that are important for material applications.

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 127 of 134 companies with hazard statement code(s):;
H225 (99.21%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (96.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2031-62-1

Wikipedia

Diethoxymethylsilane

General Manufacturing Information

Computer and electronic product manufacturing
Silane, diethoxymethyl-: ACTIVE

Dates

Modify: 2023-08-15

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